Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride, is a complex organic compound with notable chemical properties and potential applications in scientific research. It is classified as a thioether and an amine, featuring a unique structure that contributes to its biological activity. The molecular formula for this compound is , and it has a molecular weight of approximately .
The synthesis of Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride can be achieved through several synthetic routes. A common method involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin derivatives with dimethylamine under controlled conditions. This process typically requires the use of solvents and specific catalysts to facilitate the reaction.
The molecular structure of Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride features a dibenzo-thiepin core with a thioether linkage and a dimethylamino group.
CC(N(C)C)SC1=CC=CC=C1C2=CC=CC=C2S1
.Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride participates in various chemical reactions:
The common reagents used in these reactions include:
The mechanism of action for Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride involves its interaction with specific biological targets such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. This interaction can potentially influence neurotransmitter systems or other cellular pathways .
Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride has several scientific applications:
This compound represents a valuable entity in both synthetic chemistry and pharmacological research due to its unique structural features and reactivity profile.
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: